tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution with an amine to introduce the amino group.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, using a boronic acid derivative and a palladium catalyst.
Carbamate Formation: The final step involves the reaction of the phenyl group with tert-butyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used as a probe to study purine metabolism and its role in cellular processes. It can also serve as a precursor for the synthesis of nucleotide analogs.
Medicine
In medicine, this compound may have potential as an antiviral or anticancer agent. Its ability to interfere with DNA and RNA synthesis makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate likely involves its interaction with nucleic acids. By binding to DNA or RNA, it can inhibit their synthesis and function. This interaction may involve hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base found in DNA and RNA.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
Tert-butyl 3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate is unique due to its tert-butyl carbamate group, which imparts additional stability and lipophilicity. This makes it more suitable for certain applications compared to other purine derivatives.
Properties
Molecular Formula |
C17H20N6O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-amino-8-oxo-7H-purin-9-yl)phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H20N6O3/c1-17(2,3)26-16(25)22(4)10-6-5-7-11(8-10)23-14-12(21-15(23)24)13(18)19-9-20-14/h5-9H,1-4H3,(H,21,24)(H2,18,19,20) |
InChI Key |
NYYCZAULQOOWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)N2C3=NC=NC(=C3NC2=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.